molecular formula C20H21N3O3S2 B6558478 N-(3,5-dimethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040659-21-9

N-(3,5-dimethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558478
CAS No.: 1040659-21-9
M. Wt: 415.5 g/mol
InChI Key: DSULRKJRRBDMOO-UHFFFAOYSA-N
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Description

The compound “N-(3,5-dimethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic molecule that contains several functional groups, including an amide, a thiazole ring, and a sulfonamide . It’s important to note that the properties and behavior of this compound would be influenced by these functional groups and their interactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, is a notable feature. The sulfonamide and amide groups could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amide and sulfonamide could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is a drug, it would interact with biological targets in the body. The sulfonamide group is a common feature in some antibiotics, suggesting potential antimicrobial activity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-8-14(2)10-16(9-13)21-19(24)11-17-12-27-20(23-17)22-15-4-6-18(7-5-15)28(3,25)26/h4-10,12H,11H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSULRKJRRBDMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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